5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one
Overview
Description
5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one is a chemical compound with the linear formula C7H5ClN2O2 . It has a molecular weight of 184.583 .
Molecular Structure Analysis
The molecular structure of 5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one consists of a pyrimidinone ring fused with an isoxazole ring . The compound has a chlorine atom attached to the 5th position and a methyl group attached to the 2nd position of the isoxazole ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 184.583 g/mol . It has a complexity of 343 and a topological polar surface area of 41.9 Ų . The compound has no rotatable bonds and no hydrogen bond donors, but it has three hydrogen bond acceptors .Scientific Research Applications
Synthesis and Derivative Development
5-Chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one and its derivatives have been a focus in the synthesis of various organic compounds. For instance, derivatives of pyrimidine and thiazine, synthesized from similar compounds, have shown promising antimicrobial activity (Sayed, Shamroukh, & Rashad, 2006). Additionally, isoxazolopyrimidines were identified as novel small-molecule correctors of cystic fibrosis mutant protein ΔF508-CFTR, highlighting their potential in therapeutic applications (Yu, Yang, Verkman, & Kurth, 2010).
Antifungal and Antimicrobial Properties
Certain derivatives of 5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one have demonstrated significant antifungal and antimicrobial properties. For example, pyrazolo[1,5-a]pyrimidines derivatives showed good antifungal abilities against phytopathogenic fungi (Zhang, Peng, Wang, Wang, & Zhang, 2016). Moreover, novel 1H-1,4-diazepines containing pyrazolopyrimidinone moiety exhibited antimicrobial, antifungal, and anthelmintic activities (Kumar & Joshi, 2009).
Anticancer Activity
There's growing research interest in the anticancer potential of compounds derived from 5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one. A study found that thiadiazolo[3,2-a]pyrimidin-5-one derivatives showed promising in vitro anticancer activity against human breast and lung cancer cell lines (Gaonkar et al., 2018). Another research indicated the synthesis of novel pyrido[2,3-d]pyrimidines and their evaluation as potential anticancer agents, with some compounds displaying weak antitumor activity in vitro (Badawey, 1996).
Anti-Inflammatory and Analgesic Effects
Research into the anti-inflammatory and analgesic properties of derivatives from 5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one has also been conducted. A study on thiazolopyrimidine derivatives highlighted their significant antinociceptive and anti-inflammatory activities (Selvam, Karthik, Palanirajan, & Ali, 2012). Similarly, isoxazolyl pyrimido[4,5-b]quinolines and chromeno[2,3-d]pyrimidin-4-ones were found to exhibit significant antimicrobial activity and potent anti-inflammatory and analgesic activities (Rajanarendar et al., 2012).
properties
IUPAC Name |
5-chloro-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c1-4-2-6-9-5(8)3-7(11)10(6)12-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAWHAKTUSSDKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2O1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801219945 | |
Record name | 5-Chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801219945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one | |
CAS RN |
278614-92-9 | |
Record name | 5-Chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=278614-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801219945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.